

An In-depth Technical Guide to 8-Fluoroquinoline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **8-Fluoroquinoline**

Cat. No.: **B1294397**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **8-Fluoroquinoline**, a key intermediate in organic synthesis with significant applications in medicinal chemistry and materials science. Below you will find its chemical and physical properties, detailed experimental protocols for its synthesis, and a visualization of the mechanistic pathway for the broader class of fluoroquinolone compounds.

Core Properties of 8-Fluoroquinoline

8-Fluoroquinoline is a fluorinated derivative of quinoline.^[1] It is a colorless to pale yellow solid or liquid that is stable at room temperature and soluble in organic solvents such as alcohols and ketones.^[2] Its unique structural characteristics make it a valuable building block in the development of novel compounds with potent biological activities.^[1]

Data Presentation: Quantitative Properties

The following table summarizes the key quantitative data for **8-Fluoroquinoline** (CAS Number: 394-68-3).^{[3][4][5]}

Property	Value	Source(s)
CAS Number	394-68-3	[3] [4] [6]
Molecular Formula	C ₉ H ₆ FN	[3] [4] [6]
Molecular Weight	147.15 g/mol	[3] [4] [6]
Boiling Point	148-150 °C at 30 Torr	[2] [5]
Density	1.215 g/cm ³ at 25 °C	[2] [5]
Flash Point	98 °C	[2]
Refractive Index	1.60	[2]
Purity	≥ 98% (GC)	[1]

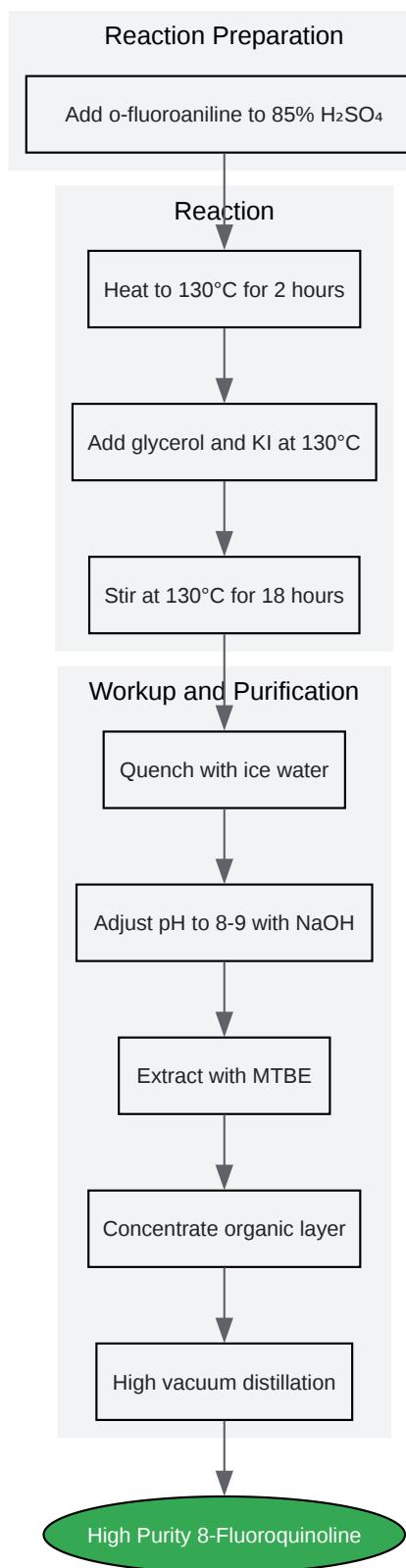
Applications in Research and Drug Development

8-Fluoroquinoline serves as a crucial intermediate in the synthesis of a variety of pharmaceuticals, particularly in the development of anti-infective and anticancer agents.[\[1\]](#)[\[2\]](#) Its derivatives have demonstrated promising activity against a range of bacteria, making them valuable in the pursuit of new antibiotics.[\[1\]](#)[\[2\]](#) The broader class of fluoroquinolones, to which **8-fluoroquinoline** belongs, are known for their antibacterial efficacy.[\[7\]](#)

Beyond its role in antimicrobial development, **8-fluoroquinoline** is also utilized in:

- Fluorescent Probes: Its inherent fluorescence properties make it a suitable component for creating probes used in biological imaging to visualize cellular processes.[\[1\]](#)
- Materials Science: This chemical is used in formulating advanced materials, including polymers and coatings.[\[1\]](#)
- Environmental Monitoring: It is employed in analytical chemistry for the detection and quantification of pollutants.[\[1\]](#)

Experimental Protocols

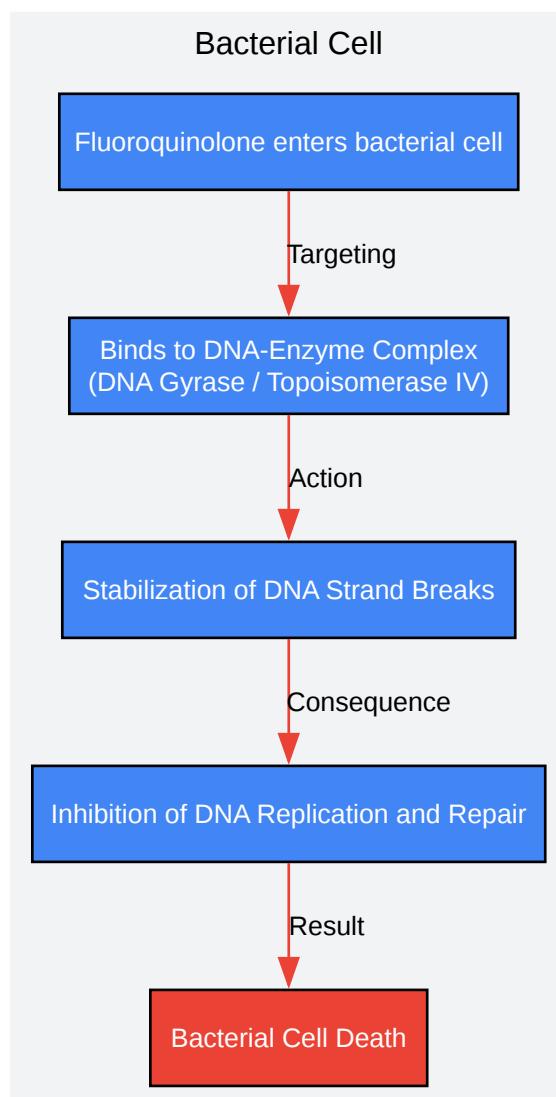

Synthesis of **8-Fluoroquinoline**

A common method for the preparation of **8-Fluoroquinoline** is through the Skraup synthesis, starting from o-fluoroaniline.[8]

Methodology:

- Reaction Setup: Add 85% sulfuric acid (623 g) to a 1 L reaction flask. Slowly and dropwise, add o-fluoroaniline (133 g, 1.2 mol).[8]
- Initial Heating: Heat the reaction mixture to 130 °C and stir at this temperature for 2 hours.[8]
- Addition of Reagents: While maintaining the reaction temperature at 130 °C, slowly and dropwise add glycerol (121 g, 1.3 mol) and potassium iodide (3 g).[8]
- Reaction Continuation: After the dropwise addition is complete, continue to stir the reaction mixture at 130 °C for 18 hours.[8]
- Quenching: Cool the reaction solution to room temperature and then slowly pour it into ice water to quench the reaction.[8]
- Neutralization: After quenching, add aqueous sodium hydroxide solution dropwise to adjust the pH to 8-9.[8]
- Extraction and Concentration: Perform an extraction with methyl tert-butyl ether. Separate the oil layer and concentrate it.[8]
- Purification: Distill the concentrate under high vacuum using a filled distillation column to obtain high-purity **8-fluoroquinoline** (146 g). The reported yield is 83% with a purity of 99.7% as determined by gas chromatography.[8]

Experimental Workflow: Synthesis of **8-Fluoroquinoline**


[Click to download full resolution via product page](#)

A flowchart outlining the synthesis of **8-Fluoroquinoline**.

Mechanism of Action for Fluoroquinolones

Fluoroquinolones exert their antibacterial effects by inhibiting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[9][10] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[11] By binding to the enzyme-DNA complex, fluoroquinolones stabilize DNA strand breaks.[9] This action blocks the progression of the replication fork, ultimately leading to bacterial cell death.[9][11] The inhibition of DNA gyrase is the primary mechanism of action against Gram-negative bacteria, while topoisomerase IV is the main target in many Gram-positive bacteria.[10]

Signaling Pathway: Fluoroquinolone Mechanism of Action

[Click to download full resolution via product page](#)

The mechanism of action of fluoroquinolone antibiotics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. chemwhat.com [chemwhat.com]
- 4. scbt.com [scbt.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. CAS 394-68-3 | 8-Fluoroquinoline - Synblock [synblock.com]
- 7. Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 8-FLUOROQUINOLINE | 394-68-3 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. ldh.la.gov [ldh.la.gov]
- 11. thesciencenotes.com [thesciencenotes.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 8-Fluoroquinoline]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1294397#8-fluoroquinoline-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com